7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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Overview
Description
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves the chlorination of 1-methyl-1,2,3,4-tetrahydroquinoline using thionyl chloride (SOCl2) in the presence of a suitable solvent . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with varying oxidation states.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: A structurally similar compound with different substitution patterns.
7-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group present in 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties . These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
7-chloro-1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c1-13-9(11(14)15)5-3-7-2-4-8(12)6-10(7)13/h2,4,6,9H,3,5H2,1H3,(H,14,15) |
InChI Key |
QPTXWNFXEQPWKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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